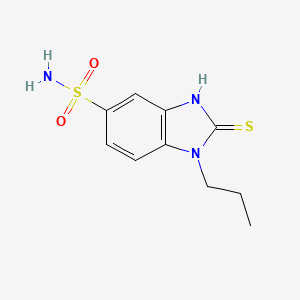
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide” is a chemical compound with the molecular formula C10H13N3O2S2 and a molecular weight of 271.36 . It is a solid substance used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide” consists of a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the compound’s activity .Physical And Chemical Properties Analysis
“2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide” is a solid substance that should be stored at room temperature . Its molecular weight is 271.36 .Scientific Research Applications
-
Medicinal Chemistry
- Benzimidazole and its derivatives are known to have a wide range of medicinal applications . For example, 2-(2,2,2)-trifluoroethyl benzimidazole derivatives have been synthesized as potent and tissue selective androgen receptor modulators (SARMs) .
- The outcomes of such research can vary widely, but often include the discovery of new therapeutic agents with improved potency, selectivity, or safety profiles .
-
Corrosion Inhibition
- Benzimidazoles are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
- The methods of application typically involve adding the benzimidazole compound to the corrosive solution, where it decreases the rate of attack by the environment on metals .
- The outcomes of such research often include a reduction in the rate of corrosion, leading to improved longevity and reliability of the materials .
-
Antibacterial and Antifungal Activities
- Benzimidazole derivatives have been tested in vitro for antibacterial activity against Gram positive bacteria Staphylococcus aureus and Enterococcus faecalis, Gram negative bacteria Klebsiella pneumoniae and Escherichia coli, and antifungal activity against Aspergillus fumigatus and Candida albicans .
- The methods of application typically involve synthesizing the benzimidazole derivatives and then testing their activity against various bacterial and fungal strains .
- The outcomes of such research often include the discovery of new antibacterial and antifungal agents. Some compounds demonstrated excellent activity against a panel of microorganisms .
-
Anticonvulsant and Antidiabetic Activities
- A novel series of 2-mercapto benzimidazole 4-thiazolidinone and 2-mercapto benzimidazole 1,3,4-oxadiazoles derivatives was screened for in vivo anticonvulsant activity by MES model and antidiabetic activity using OGTT .
- The methods of application typically involve synthesizing the benzimidazole derivatives and then testing their activity in animal models .
- The outcomes of such research often include the discovery of new anticonvulsant and antidiabetic agents. Some compounds showed excellent anticonvulsant activity .
-
Cytotoxic Activities
- Benzimidazole derivatives have been tested for their in vitro cytotoxic properties using a brine shrimp bioassay . Compounds derived from a variety of benzoic acids demonstrated excellent activity against a panel of microorganisms .
- The methods of application typically involve synthesizing the benzimidazole derivatives and then testing their cytotoxic activity using a brine shrimp bioassay .
- The outcomes of such research often include the discovery of new cytotoxic agents. Some compounds showed good cytotoxic activities .
-
Antihypertensive Activities
- Benzimidazole derivatives have been found to have antihypertensive activities . For example, [2-(5-nitro-1H-benzimidazol-2-yl) phenol] and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole were found to be the most potent compounds of the series, showing IC 50 value of 0.95 and 1.41 μM (with endothelium) and 2.01 and 3.61 μM (without endothelium), respectively .
- The methods of application typically involve synthesizing the benzimidazole derivatives and then testing their antihypertensive activity .
- The outcomes of such research often include the discovery of new antihypertensive agents .
properties
IUPAC Name |
1-propyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-2-5-13-9-4-3-7(17(11,14)15)6-8(9)12-10(13)16/h3-4,6H,2,5H2,1H3,(H,12,16)(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHJMAFQAPIKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

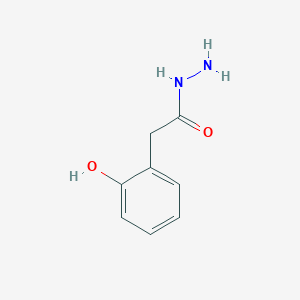
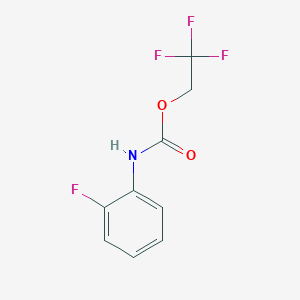
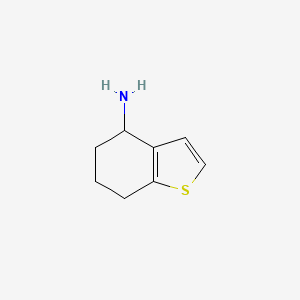
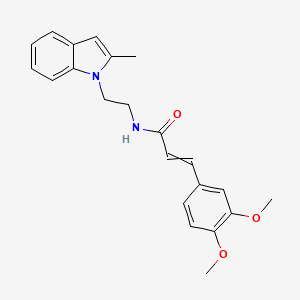
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)
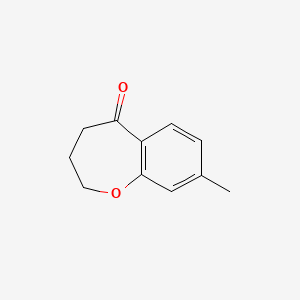
![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)
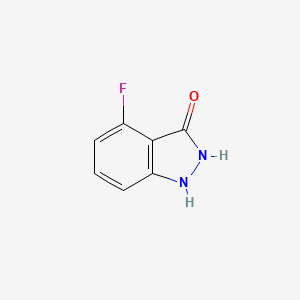
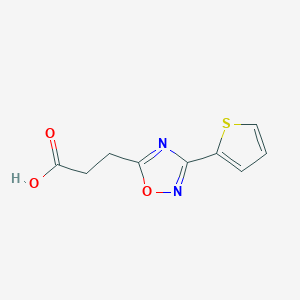
![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)
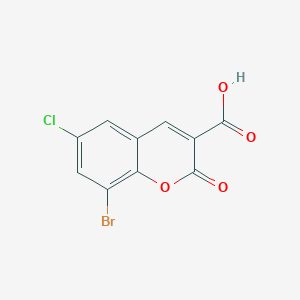
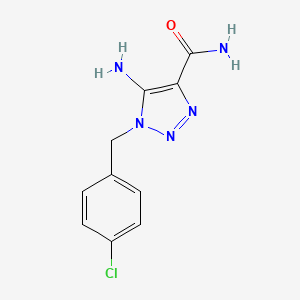
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)